1-(3-Amino-5-(trifluoromethyl)phenyl)-2-chloropropan-1-one
Beschreibung
1-(3-Amino-5-(trifluoromethyl)phenyl)-2-chloropropan-1-one is a synthetic organic compound characterized by the presence of an amino group, a trifluoromethyl group, and a chloropropanone moiety
Eigenschaften
Molekularformel |
C10H9ClF3NO |
|---|---|
Molekulargewicht |
251.63 g/mol |
IUPAC-Name |
1-[3-amino-5-(trifluoromethyl)phenyl]-2-chloropropan-1-one |
InChI |
InChI=1S/C10H9ClF3NO/c1-5(11)9(16)6-2-7(10(12,13)14)4-8(15)3-6/h2-5H,15H2,1H3 |
InChI-Schlüssel |
KYWKJXUGPWNRBW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(=O)C1=CC(=CC(=C1)N)C(F)(F)F)Cl |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
The synthesis of 1-(3-Amino-5-(trifluoromethyl)phenyl)-2-chloropropan-1-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Nitration: The starting material, 3-(trifluoromethyl)aniline, undergoes nitration to introduce a nitro group at the desired position.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Chlorination: The resulting amine is then reacted with a chlorinating agent, such as thionyl chloride, to introduce the chloropropanone moiety.
Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as controlling temperature, pressure, and reaction time.
Analyse Chemischer Reaktionen
1-(3-Amino-5-(trifluoromethyl)phenyl)-2-chloropropan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The chloropropanone moiety can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, forming substituted products.
Common reagents and conditions used in these reactions include solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-(3-Amino-5-(trifluoromethyl)phenyl)-2-chloropropan-1-one is a chemical compound with the molecular formula C10H9ClF3NO and a molecular weight of 251.63 . It features an amino group, a trifluoromethyl group, and a chloropropanone moiety .
Chemical Properties and Structure
The compound's structure includes a phenyl group substituted with an amino group at the 3-position and a trifluoromethyl group at the 5-position, along with a 2-chloropropan-1-one group attached at the 1-position . The presence of these functional groups contributes to its chemical reactivity and potential applications in various fields.
Potential Applications
While specific applications of 1-(3-Amino-5-(trifluoromethyl)phenyl)-2-chloropropan-1-one are not extensively documented in the provided search results, the presence of key functional groups suggests its potential use in:
- Medicinal Chemistry: The amino group allows for hydrogen bonding with biological receptors, while the chloropropanone moiety can undergo nucleophilic attack, forming covalent bonds with target biomolecules.
- Organic Synthesis: It serves as a precursor in synthesizing various organic compounds.
Related Compounds
Several related compounds share structural similarities, offering insights into how variations can influence properties and applications:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1-(3-Amino-5-(trifluoromethylthio)phenyl)-3-bromopropan-1-one | Similar structure but with bromine instead of chlorine | Different reactivity due to halogen nature |
| 1-(3-Amino-5-(trifluoromethylthio)phenyl)propan-2-one | Lacks chlorine atom | Affects reactivity and potential applications |
| 1-(3-Amino-5-(methylthio)phenyl)-3-chloropropan-1-one | Contains methylthio instead of trifluoromethylthio | The methylthio group enhances lipophilicity, and the chloropropanone moiety provides a reactive site for further chemical modifications. |
| 1-(3-Amino-5-(methylthio)phenyl)-2-chloropropan-1-one | Chlorine at a different position on propanone | Potentially different reactivity patterns |
| 1-(3-Amino-5-(methylthio)phenyl)-3-bromopropan-1-one | Bromine substituent instead of chlorine | Different reactivity due to bromine's larger size |
Wirkmechanismus
The mechanism of action of 1-(3-Amino-5-(trifluoromethyl)phenyl)-2-chloropropan-1-one involves its interaction with specific molecular targets and pathways. For example, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity for certain targets, while the amino group may participate in hydrogen bonding interactions.
Vergleich Mit ähnlichen Verbindungen
1-(3-Amino-5-(trifluoromethyl)phenyl)-2-chloropropan-1-one can be compared with other similar compounds, such as:
3-Amino-5-trifluoromethyl[1,2,4]-triazole: This compound also contains an amino and trifluoromethyl group but differs in its core structure and reactivity.
3-Amino-5-(trifluoromethyl)benzoic acid: Similar in functional groups but with a different core structure, leading to different chemical and biological properties.
Biologische Aktivität
1-(3-Amino-5-(trifluoromethyl)phenyl)-2-chloropropan-1-one is an organic compound notable for its unique molecular structure, which includes a trifluoromethyl group, an amino group, and a chloropropanone moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a candidate for drug development.
Molecular Structure and Properties
- Molecular Formula : C10H9ClF3NO
- Molecular Weight : 251.63 g/mol
The presence of electronegative substituents like trifluoromethyl and chlorine significantly influences the compound's reactivity and biological interactions. The trifluoromethyl group enhances hydrophobic interactions, while the amino group facilitates hydrogen bonding, allowing the compound to interact effectively with various biological targets .
Mechanisms of Biological Activity
Research indicates that 1-(3-Amino-5-(trifluoromethyl)phenyl)-2-chloropropan-1-one may exhibit significant biological activity through several mechanisms:
- Hydrogen Bonding : The amino group can form hydrogen bonds with biological macromolecules, enhancing binding affinity.
- Hydrophobic Interactions : The trifluoromethyl group increases the hydrophobic character of the molecule, which can improve interactions with lipid membranes or hydrophobic pockets in proteins.
These interactions suggest that this compound could act as an enzyme inhibitor or modulator by binding to active sites on enzymes, thereby affecting various metabolic pathways.
Anticancer Activity
A study highlighted the potential anticancer properties of similar compounds, suggesting that modifications to the structure could yield derivatives with enhanced antiproliferative activity against various cancer cell lines. For instance, derivatives similar to 1-(3-Amino-5-(trifluoromethyl)phenyl)-2-chloropropan-1-one have shown promise in inhibiting the growth of human tumor cells .
Enzyme Inhibition
The compound may also exhibit enzyme inhibitory activity by blocking substrate access at enzyme active sites. The trifluoromethyl group is believed to enhance binding affinity and selectivity for certain targets. Further studies are needed to elucidate the precise mechanisms of action and therapeutic applications .
Comparative Analysis with Related Compounds
The following table compares 1-(3-Amino-5-(trifluoromethyl)phenyl)-2-chloropropan-1-one with structurally similar compounds:
| Compound Name | Structure Variants | Key Differences |
|---|---|---|
| 1-(3-Amino-5-(trifluoromethyl)phenyl)-2-bromopropan-1-one | Bromine instead of chlorine | Increased reactivity due to bromine |
| 1-(3-Amino-5-(trifluoromethyl)phenyl)propan-2-one | Lacks chlorine atom | Alters reactivity and potential applications |
| 3-Amino-5-trifluoromethyl[1,2,4]-triazole | Contains a triazole ring | Different chemical properties due to ring structure |
This comparison illustrates how variations in substituents can significantly affect the chemical behavior and potential applications of related compounds.
Case Studies and Research Findings
Recent studies have focused on synthesizing derivatives of 1-(3-Amino-5-(trifluoromethyl)phenyl)-2-chloropropan-1-one and evaluating their pharmacological properties. For example:
- Synthesis and Docking Studies : Research has demonstrated that specific modifications can lead to compounds with improved receptor activation profiles. These studies provide insights into structure-activity relationships (SAR) that are crucial for developing effective therapeutics targeting serotonin receptors .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
